(2R)-Taxiphyllin

Catalog No.
S589389
CAS No.
21401-21-8
M.F
C14H17NO7
M. Wt
311.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-Taxiphyllin

CAS Number

21401-21-8

Product Name

(2R)-Taxiphyllin

IUPAC Name

2-(4-hydroxyphenyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile

Molecular Formula

C14H17NO7

Molecular Weight

311.29 g/mol

InChI

InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2

InChI Key

NVLTYOJHPBMILU-UHFFFAOYSA-N

SMILES

Array

Synonyms

(R)-p-hydroxymandelonitrile-D-glucopyranoside, taxiphyllin

Canonical SMILES

C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

The exact mass of the compound Taxiphyllin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Occurrence and Extraction:

Taxiphyllin is a naturally occurring cyanogenic compound found primarily in various plant species, including bamboo shoots, yew (Taxus) species, and bracken fern (). It exists in the form of a glucoside, meaning it's bound to a glucose molecule.

Potential Anticancer Properties:

Several studies have investigated the potential anticancer effects of taxiphyllin. In vitro (laboratory) studies have shown that taxiphyllin exhibits cytotoxic (cell-killing) activity against various cancer cell lines, including those from lung, breast, and liver cancers (). However, it's important to note that these findings were obtained in controlled cell culture experiments and cannot be directly translated to effectiveness in humans.

Enzyme Inhibition:

Taxiphyllin has been shown to inhibit certain enzymes, including protein tyrosine phosphatase 1B (PTP1B) and xanthine oxidase (). PTP1B is an enzyme involved in cell signaling pathways, and its inhibition has been implicated in potential cancer treatment strategies. Xanthine oxidase is an enzyme that produces reactive oxygen species (ROS), which can contribute to cell damage and various diseases. Thus, taxiphyllin's ability to inhibit these enzymes holds potential for future research.

Taxiphyllin is a cyanogenic glycoside primarily found in bamboo species, particularly in the genus Dendrocalamus. Its chemical formula is C₁₄H₁₇N₁O₇, and it belongs to a class of organic compounds known for their ability to release hydrogen cyanide upon hydrolysis. Taxiphyllin plays a significant role in the plant's defense mechanism against herbivores and pathogens due to its toxic properties when metabolized .

Taxiphyllin exhibits various biological activities, including:

  • Cytotoxicity: It has shown cytotoxic effects in certain cell lines, indicating potential for therapeutic applications .
  • Inhibition of Tyrosinase: Taxiphyllin acts as an inhibitor of the enzyme tyrosinase, which is involved in melanin production. This property may have implications in cosmetic formulations aimed at skin lightening .
  • Antimicrobial Properties: The release of hydrogen cyanide provides antimicrobial benefits, helping to protect the plant from infections.

Taxiphyllin can be synthesized through various methods, including:

  • Biosynthesis in Plants: It is primarily biosynthesized in plants via a pathway involving phenylalanine and other precursors. The enzymatic processes convert these precursors into taxiphyllin through several steps involving glycosylation .
  • Chemical Synthesis: Laboratory methods may involve synthetic organic chemistry techniques to construct the glycosidic bond and introduce the cyanogenic moiety, although this is less common compared to natural extraction.

Taxiphyllin has several applications:

  • Agricultural Use: As a natural pesticide due to its toxic properties against herbivores.
  • Pharmaceuticals: Potential use in drug formulations targeting cancer cells due to its cytotoxic effects.
  • Cosmetics: Utilized in skin lightening products owing to its tyrosinase inhibition activity.

Research indicates that taxiphyllin interacts with various biological systems:

  • Cellular Mechanisms: Studies have shown that upon tissue damage, taxiphyllin can inhibit cellular respiration by releasing hydrogen cyanide, which disrupts electron transport chains in mitochondria .
  • Plant Defense Mechanisms: It plays a crucial role in plant defense by deterring herbivores and pathogens through its toxic effects.

Taxiphyllin belongs to a broader class of cyanogenic glycosides. Here are some similar compounds for comparison:

Compound NameChemical FormulaUnique Features
AmygdalinC₂₁H₂₃N₁O₁₃Found in bitter almonds; releases hydrogen cyanide upon hydrolysis.
PrunasinC₁₁H₁₃N₁O₇Present in cherry seeds; also releases hydrogen cyanide.
LinamarinC₁₂H₂₁N₁O₆Found in cassava; releases hydrogen cyanide and has been linked to toxicity.

Uniqueness of Taxiphyllin

Taxiphyllin is unique due to its specific occurrence in bamboo species and its dual role as both a defensive agent and a potential therapeutic compound. Its ability to inhibit tyrosinase sets it apart from other cyanogenic glycosides, which primarily focus on defense mechanisms without notable cosmetic applications.

Taxiphyllin was first isolated in 1965 from Phyllanthus gunnii (Phyllanthaceae), though its structural elucidation as (R)-4-hydroxymandelonitrile β-D-glucoside occurred through subsequent chromatographic and spectroscopic analyses. Early phytochemical surveys in Australian rainforests revealed its presence in Beilschmiedia collina (Lauraceae), marking the first documentation of cyanogenic compounds in this plant family. Parallel studies on bamboo shoots (Bambusa spp.) identified taxiphyllin as the primary cyanogenic glycoside responsible for hydrogen cyanide (HCN) release upon tissue damage, with concentrations reaching 8,000 mg HCN/kg in immature shoot tips.

Taxonomic Classification and Nomenclature

Taxiphyllin occurs predominantly in:

  • Lauraceae: Beilschmiedia spp. (tropical rainforest trees)
  • Sapindaceae: Mischocarpus spp. (seed capsules and foliage)
  • Poaceae: Bambusa, Dendrocalamus (bamboo shoots)
  • Juncaginaceae: Triglochin maritima (arrowgrass)

Its IUPAC name, (2R)-2-(4-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile, reflects the stereochemical complexity of this β-D-glucoside. The compound’s instability in aqueous solutions—attributed to rapid enzymatic hydrolysis by β-glucosidases—has complicated early isolation efforts, necessitating lyophilization and methanol-based extraction protocols.

Structural Significance Among Cyanogenic Glycosides

Taxiphyllin’s molecular architecture distinguishes it from other cyanogenic glycosides through three key features:

  • Aromatic Ring Substitution: A para-hydroxyl group on the mandelonitrile aglycone, contrasting with the unsubstituted phenyl group in prunasin.
  • Stereochemical Configuration: The R-configuration at both the glycosidic bond (C1 of glucose) and the cyanohydrin carbon ensures enzymatic recognition by plant β-glucosidases.
  • Thermolability: Unlike dhurrin or linamarin, taxiphyllin undergoes non-enzymatic degradation at temperatures >40°C, releasing HCN even in intact tissues.

Table 1: Comparative Analysis of Cyanogenic Glycosides

CompoundPrecursor Amino AcidPlant SourcesHCN Potential (mg/kg)Thermal Stability
TaxiphyllinTyrosineBamboo, Beilschmiedia800–8,000Low
PrunasinPhenylalaninePrunus spp.50–160High
DhurrinTyrosineSorghum10–240Moderate
LinamarinValineCassava200–500High

Global Research Landscape

Contemporary studies employ multi-omics approaches to unravel taxiphyllin’s biosynthetic pathways and ecological roles. Key advancements include:

  • Convergent Evolution in Ferns: Unlike seed plants utilizing CYP79 cytochrome P450 enzymes, ferns (Phlebodium aureum, Pteridium aquilinum) synthesize taxiphyllin via a flavin-dependent monooxygenase (FOS1), demonstrating independent evolutionary origins.
  • Food Safety Innovations: High-performance liquid chromatography (HPLC) methods now detect taxiphyllin at 0.1 ppm sensitivity, critical for monitoring bamboo shoot products in Asian markets.
  • Ecological Genomics: Population-level transcriptomics in Beilschmiedia collina reveals a 55-fold variation in taxiphyllin concentrations (23–1,263 μg CN/g dry weight), correlated with differential expression of UDP-glycosyltransferases.

The biosynthetic pathway of taxiphyllin has been extensively characterized through comprehensive in vitro studies utilizing microsomal preparations from cyanogenic plant species [1] [2]. Research conducted with Triglochin maritima demonstrated that taxiphyllin biosynthesis follows a multi-step enzymatic conversion pathway that transforms L-tyrosine into the final cyanogenic glycoside product [1]. The pathway involves sequential oxidative transformations mediated by cytochrome P450 enzymes, followed by glucosylation to yield the stable taxiphyllin molecule [3].

Initial pathway elucidation studies revealed that when L-tyrosine and nicotinamide adenine dinucleotide phosphate were incubated with microsomal fractions from Triglochin maritima seedlings, both 4-hydroxymandelonitrile and 4-hydroxyphenylacetonitrile were synthesized as key intermediates [3]. The formation of taxiphyllin was achieved when uridine diphosphate glucose and soluble protein fractions were included in the reaction system, confirming the requirement for glucosyltransferase activity in the final biosynthetic step [3].

The complete biosynthetic sequence involves the conversion of tyrosine through N-hydroxytyrosine, p-hydroxyphenylacetaldoxime, and p-hydroxyphenylacetonitrile intermediates before reaching the cyanohydrin precursor R-p-hydroxymandelonitrile [1]. This cyanohydrin subsequently undergoes glucosylation to form the stable taxiphyllin structure [4]. The pathway demonstrates remarkable stereochemical specificity, producing exclusively the R-enantiomer of p-hydroxymandelonitrile, which distinguishes taxiphyllin from its S-enantiomer counterpart dhurrin found in sorghum species [4].

Tyrosine-Derived Precursor Formation

The initial step of taxiphyllin biosynthesis involves the conversion of L-tyrosine through a series of N-hydroxylation reactions catalyzed by cytochrome P450 enzymes of the CYP79 family [5]. In Triglochin maritima, two highly similar cytochrome P450 enzymes, designated CYP79E1 and CYP79E2, have been identified as the primary catalysts for tyrosine conversion [5]. These enzymes exhibit 94% sequence identity and function as multifunctional N-hydroxylases that facilitate the transformation of tyrosine to p-hydroxyphenylacetaldoxime [5].

Heterologous expression studies in Escherichia coli demonstrated that both CYP79E1 and CYP79E2 catalyze the conversion of tyrosine through two sequential N-hydroxylation reactions [5]. The first reaction involves the formation of N-hydroxytyrosine as an intermediate, followed by further oxidative conversion to generate p-hydroxyphenylacetaldoxime [5]. These enzymes demonstrate strict substrate specificity for L-tyrosine, with L-3,4-dihydroxyphenylalanine not being metabolized by CYP79E1, indicating that phenolic ring hydroxylation occurs at later stages in the pathway [5].

In Taxus species, a related enzyme CYP79A118 has been identified as the primary catalyst for tyrosine conversion in taxiphyllin biosynthesis [6]. When expressed in yeast systems, CYP79A118 produced p-hydroxyphenylacetaldoxime from L-tyrosine as the primary substrate [6]. Although phenylalanine and tryptophan were also converted into aldoximes by recombinant CYP79A118 in vitro, the high Michaelis constant and low maximum velocity values for these amino acids compared to tyrosine indicate they are not physiological substrates [6].

Cytochrome P450 Enzyme Systems

Microsomal Conversion Mechanisms

The cytochrome P450 enzymes involved in taxiphyllin biosynthesis operate through sophisticated microsomal conversion mechanisms that facilitate the sequential oxidative transformations of tyrosine-derived intermediates [7] [2]. All enzymatic steps in the conversion of tyrosine to p-hydroxymandelonitrile have been demonstrated to be catalyzed by cytochrome P450 enzymes, as evidenced by photoreversible carbon monoxide inhibition, inhibition by antibodies directed against nicotinamide adenine dinucleotide phosphate-cytochrome P450 oxidoreductase, and sensitivity to cytochrome P450-specific inhibitors [2].

The microsomal system demonstrates remarkable efficiency in substrate conversion, with studies showing maximum velocity values of 36 nanomoles per milligram per gram fresh weight for tyrosine conversion to p-hydroxymandelonitrile [2]. The Michaelis constant for this conversion was determined to be 0.14 millimolar, indicating high enzyme affinity for the tyrosine substrate [2]. These kinetic parameters demonstrate the specialized nature of the microsomal enzyme system in facilitating efficient taxiphyllin precursor formation.

Microsomal preparations from different tissue types exhibit varying enzymatic activities, with the highest activity observed in 5- to 6-day-old etiolated seedlings [3]. The requirement for complete removal of seed coats from seedlings to obtain active microsomal fractions suggests that endogenous inhibitors or competing enzymatic activities may interfere with the biosynthetic process [3]. The microsomal system demonstrates substrate inhibition patterns for most intermediates except tyrosine, with alkaline pH optima between 7.5 and 9 for optimal enzymatic activity [1].

Enzymatic Catalysis Specificity

The cytochrome P450 enzymes involved in taxiphyllin biosynthesis exhibit highly specific catalytic properties that determine both substrate recognition and stereochemical outcomes [7] [4]. CYP79E1 and CYP79E2 from Triglochin maritima demonstrate strict specificity for L-tyrosine as the physiological substrate, with no detectable activity toward other aromatic amino acids under physiological conditions [5]. This specificity is determined by substrate recognition sites within the enzyme active sites that selectively bind and orient the tyrosine substrate for optimal catalytic conversion.

The stereochemical specificity of the cytochrome P450 system results in the exclusive formation of R-p-hydroxymandelonitrile, the immediate precursor to taxiphyllin [4]. This stereochemical outcome occurs through retention of configuration during the hydroxylation reaction, which is characteristic of hydroxylations at aliphatic carbons catalyzed by mixed function oxidases [4]. The retention mode distinguishes taxiphyllin biosynthesis from dhurrin formation, which produces the S-enantiomer through analogous enzymatic mechanisms.

Comparative studies between taxiphyllin and dhurrin biosynthetic systems reveal differences in enzymatic catalysis specificity [1]. In Triglochin maritima, p-hydroxyphenylacetonitrile serves as the optimal substrate for cyanide production with maximum velocity values of 224 nanomoles per hour per gram fresh weight, while the physiological substrate tyrosine demonstrates the lowest conversion rate at 18.8 nanomoles per hour per gram fresh weight [1]. This contrasts with the analogous pathway in Sorghum bicolor, where different kinetic preferences are observed for intermediate substrates.

Intermediate Formation and Channeling

N-hydroxytyrosine Intermediates

The formation of N-hydroxytyrosine represents the first committed intermediate in taxiphyllin biosynthesis, generated through the N-hydroxylation of L-tyrosine by CYP79E1 and CYP79E2 enzymes [5] [1]. This intermediate demonstrates unique channeling properties within the biosynthetic system, exhibiting restricted diffusion and limited exchangeability with exogenous N-hydroxytyrosine compounds [1]. Studies utilizing radiolabeled substrates revealed that N-hydroxytyrosine generated in situ does not readily equilibrate with externally added N-hydroxytyrosine, indicating effective metabolic channeling within the enzyme complex.

The channeling of N-hydroxytyrosine intermediates serves multiple functional purposes in taxiphyllin biosynthesis [8]. First, it prevents the accumulation of potentially toxic N-hydroxy amino acid intermediates that could interfere with cellular metabolism [9]. Second, channeling enhances overall pathway efficiency by maintaining high local concentrations of intermediates at enzyme active sites, thereby increasing conversion rates and reducing substrate loss through competing reactions [8]. Third, the channeling mechanism provides regulatory control over flux through the biosynthetic pathway by limiting the availability of intermediates for alternative metabolic routes.

The molecular basis of N-hydroxytyrosine channeling involves the formation of transient protein-protein interactions between sequential enzymes in the pathway [8]. These interactions facilitate the direct transfer of intermediates from one enzyme active site to the next without release into the bulk cellular environment [8]. The dynamic nature of these interactions allows for rapid assembly and disassembly of enzyme complexes in response to metabolic demands and regulatory signals.

p-hydroxyphenylacetaldoxime Formation

The conversion of N-hydroxytyrosine to p-hydroxyphenylacetaldoxime represents a critical transformation in taxiphyllin biosynthesis, involving the formation of the characteristic oxime functional group [5] [2]. This reaction is catalyzed by the same multifunctional cytochrome P450 enzymes that perform the initial N-hydroxylation of tyrosine, demonstrating the versatile catalytic capabilities of CYP79E1 and CYP79E2 [5]. The formation of p-hydroxyphenylacetaldoxime involves dehydration and rearrangement reactions that transform the N-hydroxy amino acid into the corresponding aldoxime structure.

Unlike N-hydroxytyrosine, p-hydroxyphenylacetaldoxime exhibits intermediate channeling characteristics that vary depending on experimental conditions and tissue source [1] [2]. In some microsomal preparations, p-hydroxyphenylacetaldoxime accumulates as a detectable intermediate, while in others, it demonstrates channeled behavior similar to N-hydroxytyrosine [2]. This variability suggests that the extent of channeling may be influenced by factors such as enzyme expression levels, membrane organization, and the presence of channeling partner proteins.

The aldoxime functional group in p-hydroxyphenylacetaldoxime serves as the key structural element that directs subsequent transformations toward cyanogenic glycoside formation [7]. The oxime moiety is susceptible to further oxidative modifications that lead to nitrile formation and eventual cyanohydrin generation [7]. The stability and reactivity of the aldoxime group are critical determinants of pathway flux and overall taxiphyllin production efficiency in plant tissues.

p-hydroxyphenylacetonitrile Conversion

The transformation of p-hydroxyphenylacetaldoxime to p-hydroxyphenylacetonitrile involves dehydration reactions that eliminate water to form the characteristic nitrile functional group [7] [1]. This conversion is catalyzed by cytochrome P450 enzymes of the CYP71E family, which demonstrate specialized activity for aldoxime dehydration and subsequent nitrile hydroxylation reactions [7]. In taxiphyllin biosynthesis systems, the specific enzymes responsible for this conversion have not been fully characterized, but they likely represent functional analogs of the well-studied CYP71E1 enzyme from Sorghum bicolor.

The p-hydroxyphenylacetonitrile intermediate exhibits distinct channeling properties compared to earlier pathway intermediates [1]. Studies with Triglochin maritima microsomes demonstrated that p-hydroxyphenylacetonitrile generated in situ from tyrosine freely equilibrates with exogenous p-hydroxyphenylacetonitrile, indicating that this intermediate is not effectively channeled within the enzyme complex [1]. This free exchange property distinguishes the taxiphyllin pathway from the analogous dhurrin biosynthetic system in Sorghum bicolor, where p-hydroxyphenylacetonitrile demonstrates channeled behavior.

The conversion of p-hydroxyphenylacetonitrile to the final cyanohydrin intermediate involves carbon hydroxylation reactions that introduce the hydroxyl group adjacent to the nitrile function [4]. This hydroxylation occurs with retention of configuration, establishing the R-stereochemistry that characterizes taxiphyllin as distinct from the S-configured dhurrin [4]. The hydroxylation reaction represents the final oxidative transformation in the pathway before glucosylation to form the stable taxiphyllin glycoside.

Intermediate CompoundChemical FormulaRole in PathwayChanneling StatusEnzyme Involved
L-tyrosineC₉H₁₁NO₃Starting substrateFree substrateCYP79E1/E2
N-hydroxytyrosineC₉H₁₁NO₄First intermediate (channeled)Channeled (not freely exchangeable)CYP79E1/E2
p-hydroxyphenylacetaldoximeC₈H₉NO₂Second intermediatePartially channeledCYP79E1/E2
p-hydroxyphenylacetonitrileC₈H₇NOThird intermediateFree intermediateCYP71E-like enzyme
R-p-hydroxymandelonitrileC₈H₉NO₂Fourth intermediate (cyanohydrin)Free intermediateCYP71E-like enzyme
TaxiphyllinC₁₄H₁₉NO₇Final productFinal stable productUDP-glucose transferase

Comparative Biosynthetic Pathways in Different Plant Species

The biosynthesis of taxiphyllin demonstrates remarkable conservation across diverse plant species while exhibiting species-specific variations in enzymatic systems and regulatory mechanisms [5] [6]. Triglochin maritima and Taxus species represent the primary plant families known to produce taxiphyllin, each utilizing distinct but functionally equivalent cytochrome P450 enzymes for the initial tyrosine conversion steps [5] [6]. These comparative studies reveal how convergent evolution has resulted in similar biochemical outcomes through different molecular mechanisms.

In Triglochin maritima, the biosynthetic pathway relies on CYP79E1 and CYP79E2 enzymes that demonstrate 94% sequence identity and functionally identical catalytic properties [5]. Both enzymes catalyze the complete conversion of tyrosine to p-hydroxyphenylacetaldoxime through sequential N-hydroxylation reactions [5]. The high sequence similarity between these paralogous enzymes suggests recent gene duplication events that have maintained functional redundancy in taxiphyllin biosynthesis.

Taxus species utilize a different cytochrome P450 enzyme, CYP79A118, which belongs to the CYP79A subfamily rather than the CYP79E subfamily found in Triglochin maritima [6]. Despite this taxonomic difference, CYP79A118 demonstrates identical substrate specificity and catalytic function, converting L-tyrosine to p-hydroxyphenylacetaldoxime with high efficiency [6]. The functional equivalence of these taxonomically distinct enzymes exemplifies convergent evolution in cyanogenic glycoside biosynthesis.

Comparative analysis with related cyanogenic glycoside pathways reveals both similarities and differences in biosynthetic strategies [7] [10]. The dhurrin pathway in Sorghum bicolor follows an analogous sequence of enzymatic transformations but produces the S-enantiomer of the final cyanohydrin rather than the R-enantiomer characteristic of taxiphyllin [4]. Similarly, the linamarin and lotaustralin pathways in cassava utilize different amino acid precursors (valine and isoleucine) but employ functionally similar cytochrome P450 enzyme families for the oxidative transformations [11].

Plant SpeciesCyanogenic GlycosideStereochemistryPrimary CYP79 EnzymeAmino Acid PrecursorTissue Distribution
Triglochin maritimaTaxiphyllin, TriglochininR-enantiomerCYP79E1/E2L-tyrosineSeedlings, flowers, fruits
Taxus baccataTaxiphyllinR-enantiomerCYP79A118L-tyrosineYoung tissues
Taxus cuspidataTaxiphyllinR-enantiomerCYP79A118L-tyrosineYoung tissues
Sorghum bicolorDhurrinS-enantiomerCYP79A1L-tyrosineYoung leaves, stems
Manihot esculentaLinamarin, LotaustralinVariousCYP79D1/D2L-valine, L-isoleucineLeaves, roots

Metabolic Regulation and Control Mechanisms

The regulation of taxiphyllin biosynthesis involves complex control mechanisms that coordinate enzyme expression, substrate availability, and metabolic flux in response to developmental and environmental signals [12] [13]. Transcriptional regulation represents the primary level of control, with genes encoding cytochrome P450 enzymes demonstrating tissue-specific and developmentally regulated expression patterns [6] [13]. In Taxus baccata, CYP79A118 expression is predominantly observed in young developing tissues where cyanogenic glycoside accumulation provides defensive benefits against herbivory and pathogen attack.

Metabolic channeling serves as an important regulatory mechanism that controls flux through the taxiphyllin biosynthetic pathway [8] [1]. The formation of metabolon complexes involving sequential enzymes facilitates efficient substrate conversion while preventing the accumulation of potentially toxic intermediates [8]. The dynamic assembly and disassembly of these protein complexes provides a mechanism for rapid modulation of pathway activity in response to cellular metabolic status and external stimuli.

Post-translational regulation of taxiphyllin biosynthesis involves the modulation of cytochrome P450 enzyme activity through protein-protein interactions and cofactor availability [7]. The requirement for nicotinamide adenine dinucleotide phosphate as an electron donor for cytochrome P450 reactions links taxiphyllin biosynthesis to primary metabolic processes and cellular energy status [2]. Additionally, the availability of uridine diphosphate glucose for the final glucosylation step connects taxiphyllin formation to carbohydrate metabolism and sugar sensing pathways.

Developmental regulation of taxiphyllin biosynthesis demonstrates coordination with plant growth and defense strategies [13]. Expression of biosynthetic genes is typically highest in young, actively growing tissues where defensive compounds provide maximum protection against herbivores [6]. This pattern reflects the optimal allocation of metabolic resources toward defense compound production during vulnerable developmental stages when tissues are most susceptible to damage.

EnzymeFunctionPlant SpeciesSubstrateProductEnzyme Family
CYP79E1Tyrosine to p-hydroxyphenylacetaldoxime conversionTriglochin maritimaL-tyrosinep-hydroxyphenylacetaldoximeCYP79
CYP79E2Tyrosine to p-hydroxyphenylacetaldoxime conversionTriglochin maritimaL-tyrosinep-hydroxyphenylacetaldoximeCYP79
CYP79A118Tyrosine to p-hydroxyphenylacetaldoxime conversionTaxus baccataL-tyrosinep-hydroxyphenylacetaldoximeCYP79
CYP71E1 (from Sorghum)p-hydroxyphenylacetaldoxime to p-hydroxymandelonitrile conversionSorghum bicolorp-hydroxyphenylacetaldoximep-hydroxymandelonitrileCYP71E
UGT85B1 (from Sorghum)Glucosylation of cyanohydrinSorghum bicolorp-hydroxymandelonitrileDhurrinUGT85
UDP-glucose transferaseTaxiphyllin formation from R-p-hydroxymandelonitrileTriglochin maritimaR-p-hydroxymandelonitrileTaxiphyllinUGT

Stereocontrolled Synthetic Approaches

The chemical synthesis of taxiphyllin requires precise stereochemical control to obtain the desired (2R)-configuration characteristic of this cyanogenic glycoside. The most effective stereocontrolled approach involves the preparation of O-trimethylsilylated cyanohydrins followed by direct glucosylation [1] [2]. This methodology represents a significant advancement over earlier synthetic routes that often resulted in epimeric mixtures requiring extensive purification.

The synthetic pathway begins with the formation of cyanohydrins from appropriate aldehyde precursors. 4-Acetoxybenzaldehyde serves as the key starting material for taxiphyllin synthesis, reacting with trimethylsilyl cyanide in the presence of lithium perchlorate catalyst [1]. This reaction proceeds under mild conditions at room temperature for 30 minutes, providing quantitative yields of the corresponding O-trimethylsilyl cyanohydrin without epimerization of the newly formed stereocenter.

The stereochemical outcome of cyanohydrin formation depends critically on the reaction conditions and catalyst system employed. Studies have demonstrated that lithium perchlorate provides superior stereocontrol compared to other Lewis acid catalysts, maintaining the stereochemical integrity throughout the transformation [3]. The retention of configuration during this step is essential for obtaining taxiphyllin with the correct (2R)-stereochemistry.

MethodKey ReagentsYield (%)Stereochemical Control
TMS-Cyanohydrin + Glucosyl FluorideTrimethylsilyl cyanide, 4-acetoxybenzaldehydeQuantitativeNo epimerization
Boron Trifluoride Etherate PromotionBF₃·Et₂O, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride80-90Stereocontrolled
Stereocontrolled GlucosylationLithium perchlorate catalyst68-76Retention of configuration

Glycosylation Strategies

The glycosylation step represents the most critical transformation in taxiphyllin synthesis, requiring the formation of the β-glycosidic bond between the cyanohydrin aglycone and the glucose moiety. The most effective strategy employs 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride as the glycosyl donor in conjunction with boron trifluoride etherate as the promoter [1] [4].

The glycosylation reaction proceeds optimally in dry dichloromethane at room temperature using 4.2 equivalents of boron trifluoride etherate as promoter [1]. Under these conditions, the O-trimethylsilyl cyanohydrin reacts with the glucosyl fluoride to provide a chromatographically separable epimeric mixture of acetylated cyanogenic glycosides. The reaction typically reaches completion within 2 hours, offering yields in the 80-90% range.

ParameterOptimal ConditionsAlternative Conditions
TemperatureRoom temperature to 0°C-70°C to room temperature
Reaction Time2 hours16-24 hours
SolventDry dichloromethaneTetrahydrofuran
PromoterBF₃·Et₂OTrimethylsilyl triflate
Equivalents of Promoter4.2 equivalents2.0 equivalents
Yield Range80-90%60-75%

The mechanism of glycosylation involves initial coordination of boron trifluoride etherate to the acetyl carbonyl groups, facilitating departure of the fluoride leaving group to generate an oxocarbenium ion intermediate [5]. The cyanohydrin nucleophile then attacks this electrophilic species preferentially from the β-face, providing the desired β-glycosidic linkage characteristic of naturally occurring cyanogenic glycosides.

Epimer Formation and Separation Techniques

The formation of epimeric mixtures during taxiphyllin synthesis necessitates efficient separation techniques to obtain stereochemically pure material. The primary challenge lies in separating the (2R)-taxiphyllin from its (2S)-epimer dhurrin, which differ only in the configuration at the cyanohydrin carbon [3] [4].

Chromatographic separation of these epimers is achieved most effectively using normal-phase silica gel chromatography with optimized solvent systems. The optimal eluent consists of chloroform/methanol mixtures, with the 2:1 volume ratio providing the best resolution between taxiphyllin and dhurrin epimers [6]. Under these conditions, complete baseline separation is achieved with resolution factors exceeding 1.5.

High-performance liquid chromatography offers an alternative approach for analytical and preparative separations. Reverse-phase systems using C18 stationary phases with acetonitrile/water mobile phases have proven effective for epimer resolution [7]. The incorporation of trifluoroacetic acid as an ion-pairing agent enhances peak shape and improves separation efficiency.

CompoundConfigurationSeparation MethodResolution Factor
Taxiphyllin ((R)-enantiomer)(2R)-configurationSilica gel chromatographyHigh resolution achieved
Dhurrin ((S)-enantiomer)(2S)-configurationSilica gel chromatographyHigh resolution achieved
Epimeric MixtureR/S mixtureNormal phase HPLCComplete separation possible
Chromatographic SeparationIndividual enantiomersCHCl₂/MeOH gradientRs > 1.5

The stereochemical aspects of epimer formation have been extensively studied using isotope labeling experiments. Work with (3R)- and (3S)-L-[3-³H₁]tyrosine has demonstrated that the hydroxylation of p-hydroxyphenylacetonitrile occurs with retention of configuration, providing mechanistic insight into the biosynthetic origins of stereochemical differences between taxiphyllin and dhurrin [3].

Structural Verification Methods

Comprehensive structural verification of synthetic taxiphyllin requires a combination of spectroscopic and analytical techniques to confirm both the molecular structure and stereochemical configuration. Nuclear magnetic resonance spectroscopy provides the most detailed structural information, with both ¹H and ¹³C NMR offering complementary data sets [8] [9].

¹H NMR spectroscopy reveals characteristic signals for the anomeric proton of the glucose moiety, typically appearing as a doublet at δ 4.8-5.2 ppm with a coupling constant of 7.8 Hz, confirming the β-glycosidic linkage [10]. The aromatic protons of the para-hydroxyphenyl ring appear as characteristic AA'BB' patterns in the δ 6.8-7.3 ppm region. Integration patterns and coupling constants provide definitive evidence for the substitution pattern and anomeric configuration.

¹³C NMR spectroscopy offers crucial information about the carbon framework, with the nitrile carbon appearing at δ 118-120 ppm [8]. The anomeric carbon of glucose typically resonates at δ 99-101 ppm, while the carbon bearing the hydroxyl group in the cyanohydrin moiety appears around δ 68-70 ppm. These chemical shift values are diagnostic for the taxiphyllin structure and distinguish it from other cyanogenic glycosides.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of cyanogenic glycosides. Electrospray ionization mass spectrometry in negative ion mode typically shows the deprotonated molecular ion [M-H]⁻ at m/z 310.0928, corresponding to the molecular formula C₁₄H₁₆NO₇ [8]. The base peak at m/z 179 represents the glucose fragment resulting from cleavage of the glycosidic bond.

Analytical MethodKey Diagnostic FeaturesStructural InformationTypical Values/Ranges
¹H NMR SpectroscopyAnomeric proton (δ 4.8-5.2 ppm)Anomeric configurationJ₁,₂ = 7.8 Hz (β-anomer)
¹³C NMR SpectroscopyNitrile carbon (δ 118-120 ppm)Carbon frameworkC-1 glucose: δ 99-101 ppm
Mass SpectrometryMolecular ion [M-H]⁻ at m/z 310Molecular formula confirmationExact mass: 311.10050
Circular DichroismCotton effects for stereochemistryAbsolute configurationPositive/negative Cotton effects
Infrared SpectroscopyCN stretch (2250-2260 cm⁻¹)Functional groupsOH stretch: 3200-3600 cm⁻¹
HPLC-MS/MSFragmentation patternsCompound identificationBase peak at m/z 179

Circular dichroism spectroscopy provides essential information for determining absolute configuration. The Cotton effects observed in the 250-300 nm region are characteristic of the (2R)-configuration in taxiphyllin, displaying a positive Cotton effect around 273 nm followed by a negative effect at shorter wavelengths [9]. These spectral features distinguish taxiphyllin from its (2S)-epimer dhurrin and confirm the correct stereochemical assignment.

Infrared spectroscopy reveals the presence of characteristic functional groups, with the nitrile stretch appearing at 2250-2260 cm⁻¹ and broad hydroxyl stretches in the 3200-3600 cm⁻¹ region [8]. The acetyl protecting groups, when present in synthetic intermediates, show carbonyl stretches around 1740-1760 cm⁻¹.

Physical Description

Solid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

311.10050188 Da

Monoisotopic Mass

311.10050188 Da

Heavy Atom Count

22

Appearance

Powder

Melting Point

176 °C

Other CAS

21401-21-8

Wikipedia

(R)-4-hydroxymandelonitrile beta-D-glucoside

Dates

Last modified: 08-15-2023

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